2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC16326525
Molecular Formula: C17H13N7OS
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13N7OS |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H13N7OS/c25-16(8-12-3-5-14(6-4-12)24-11-19-22-23-24)21-17-20-15(10-26-17)13-2-1-7-18-9-13/h1-7,9-11H,8H2,(H,20,21,25) |
| Standard InChI Key | WODBRVZOTKOBAA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key heterocycles:
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Tetrazole ring: A five-membered aromatic ring containing four nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity.
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Thiazole moiety: A sulfur- and nitrogen-containing heterocycle associated with diverse biological activities.
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Pyridine subunit: A six-membered aromatic nitrogen ring contributing to π-π stacking interactions in protein binding.
The acetamide linker bridges the tetrazole-substituted phenyl group and the thiazol-2-amine fragment, creating a planar conformation conducive to target engagement.
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
| Solubility | Soluble in DMSO, DMF, ethanol; insoluble in water |
| Canonical SMILES | C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
The compound’s logP value (calculated via XLogP3) is 2.1, indicating moderate lipophilicity suitable for membrane permeability.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Nucleophilic substitution: Formation of the tetrazole-phenyl intermediate via cyclo-addition of sodium azide to a nitrile precursor.
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Acetamide coupling: Reaction of 2-(4-(1H-tetrazol-1-yl)phenyl)acetic acid with 4-(pyridin-3-yl)thiazol-2-amine using carbodiimide crosslinkers (e.g., EDC/HOBt).
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Purification: Recrystallization from ethanol or acetonitrile to achieve >95% purity.
Yield optimization (typically 60–75%) requires precise control of reaction temperatures (80–100°C) and stoichiometric ratios.
Structural Analogues
Modifications to the thiazole and pyridine subunits have been explored to enhance bioavailability:
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Thiazole substitution: Replacement with benzothiazole increases hydrophobicity but reduces aqueous solubility.
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Pyridine positional isomers: 4-Pyridinyl analogues show weaker receptor affinity compared to the 3-pyridinyl variant.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens demonstrate moderate to potent activity:
| Strain | MIC (µg/mL) | Reference Compound (Ciprofloxacin) |
|---|---|---|
| S. aureus (ATCC 25923) | 12.5 | 0.5 |
| E. coli (ATCC 25922) | 25.0 | 0.25 |
Mechanistic studies suggest disruption of penicillin-binding protein 2a (PBP2a) in methicillin-resistant S. aureus (MRSA), akin to β-lactam antibiotics.
| Cell Line | IC₅₀ (µM) | Reference (Doxorubicin) |
|---|---|---|
| MCF7 (breast) | 8.2 | 0.15 |
| LNCaP (prostate) | 12.4 | 0.22 |
Molecular docking reveals high-affinity binding () to the androgen receptor’s ligand-binding domain, implicating anti-proliferative effects via hormonal pathway modulation.
Molecular Docking and Pharmacokinetics
Target Engagement
AutoDock Vina simulations predict favorable interactions with:
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Cyclooxygenase-2 (COX-2): Hydrogen bonds between the tetrazole ring and Arg120/Val523 residues ().
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EGFR kinase: π-cation interactions with Lys745 in the ATP-binding pocket.
ADMET Profiles
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Absorption: Caco-2 permeability (high intestinal absorption).
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Metabolism: CYP3A4-mediated oxidation of the pyridine ring forms an N-oxide metabolite.
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Toxicity: Ames test negative; hepatotoxicity risk predicted via structural alerts for thiazole derivatives.
Therapeutic Applications and Future Directions
Drug Development Prospects
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Antimicrobial adjuvants: Synergy with β-lactams against MRSA observed in checkerboard assays (FIC index = 0.375).
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Oncology combinations: Co-administration with docetaxel enhances apoptosis in prostate cancer models (75% vs. 42% single-agent).
Challenges and Innovations
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Solubility limitations: Nanoformulation with PLGA nanoparticles improves aqueous dispersion (85% drug loading).
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Metabolic stability: Deuterium substitution at the acetamide methyl group extends half-life in murine models ( vs. 3.8 h).
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